10-methyl-6-phenyl-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-METHYL-6-PHENYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives
Preparation Methods
The synthesis of 10-METHYL-6-PHENYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves multiple steps, typically starting with the preparation of the chromeno[6,7-e][1,3]oxazin core structure. This can be achieved through a series of condensation reactions involving appropriate starting materials such as phenylacetic acid derivatives and phenylhydrazine. The reaction conditions often include the use of acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
10-METHYL-6-PHENYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits significant biological activities, including antiviral, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Medicine: Due to its pharmacological properties, it is being explored for therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 10-METHYL-6-PHENYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
When compared to other similar compounds, 10-METHYL-6-PHENYL-3-(2-PHENYLETHYL)-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique chemical structure and diverse biological activities. Similar compounds include other chromeno[6,7-e][1,3]oxazin derivatives, which may share some structural features but differ in their specific substituents and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting pharmacological profile.
Properties
Molecular Formula |
C26H23NO3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
10-methyl-6-phenyl-3-(2-phenylethyl)-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C26H23NO3/c1-18-25-21(16-27(17-29-25)13-12-19-8-4-2-5-9-19)14-23-22(15-24(28)30-26(18)23)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16-17H2,1H3 |
InChI Key |
QZBZAKLBNMWZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.